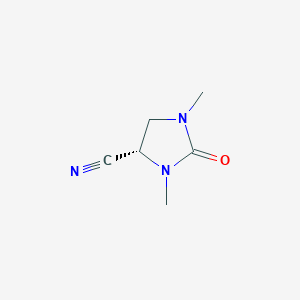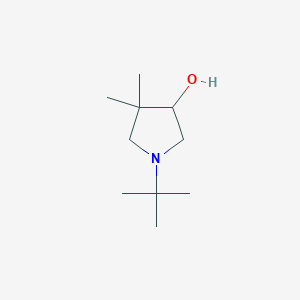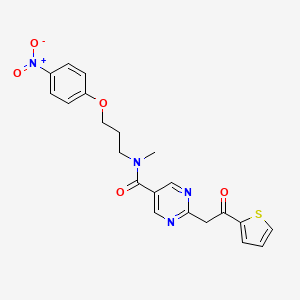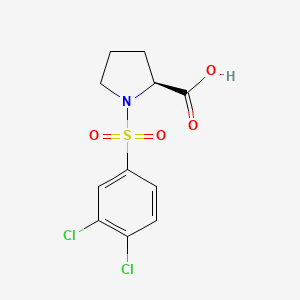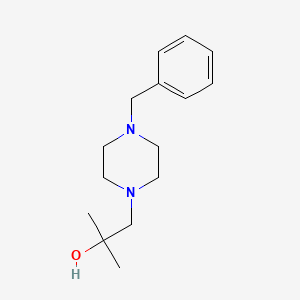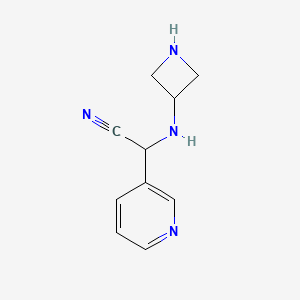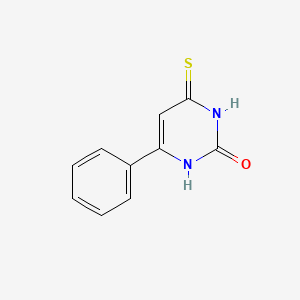
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by a phenyl group attached to the sixth position and a sulfanylidene group at the fourth position of the tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of a β-dicarbonyl compound with an aldehyde and thiourea. One common method is the Biginelli reaction, which proceeds under acidic conditions, often using hydrochloric acid or acetic acid as catalysts . The reaction involves the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学研究应用
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a thyreostatic agent, it inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . This inhibition disrupts the production of hormones, leading to reduced thyroid activity.
相似化合物的比较
6-Phenyl-2-thiouracil: Another thyreostatic agent with a similar structure but different substitution pattern.
6-Amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one: A compound with an amino group instead of a phenyl group, exhibiting different biological activities.
4-Thiouracil: A simpler analog with a thiouracil core, used in various biochemical applications.
Uniqueness: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with aromatic systems, while the sulfanylidene group provides a reactive site for further chemical modifications.
属性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
6-phenyl-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-11-8(6-9(14)12-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI 键 |
GJOUCXHKMRGRKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=S)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


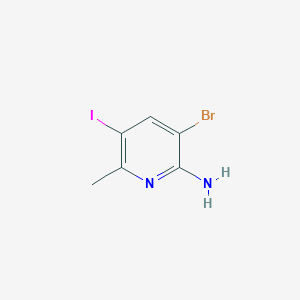
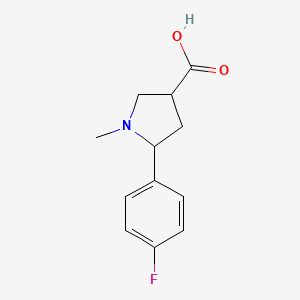
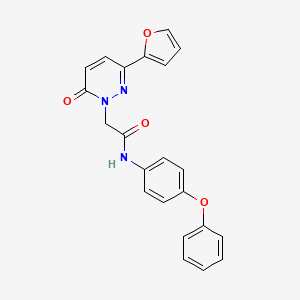
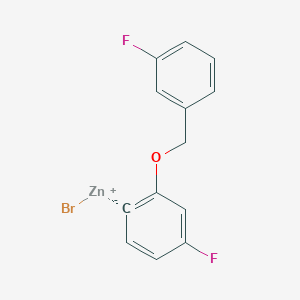
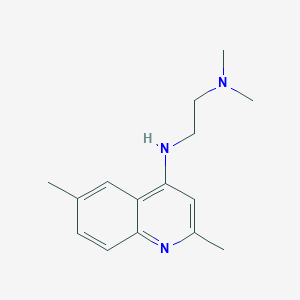
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
